

Physical and chemical characteristics of 2-Methyl-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-4-(trifluoromethyl)aniline

Cat. No.: B1355347

[Get Quote](#)

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The presence of both a methyl group and a trifluoromethyl group on the aniline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of **2-Methyl-4-(trifluoromethyl)aniline**, along with insights into its synthesis and potential applications.

Physical and Chemical Characteristics

2-Methyl-4-(trifluoromethyl)aniline is a low melting solid at room temperature.^{[1][2]} The following tables summarize its key physical and chemical properties. While some data is derived from predictive models, it provides a valuable starting point for experimental design.

Table 1: Physical Properties of 2-Methyl-4-(trifluoromethyl)aniline

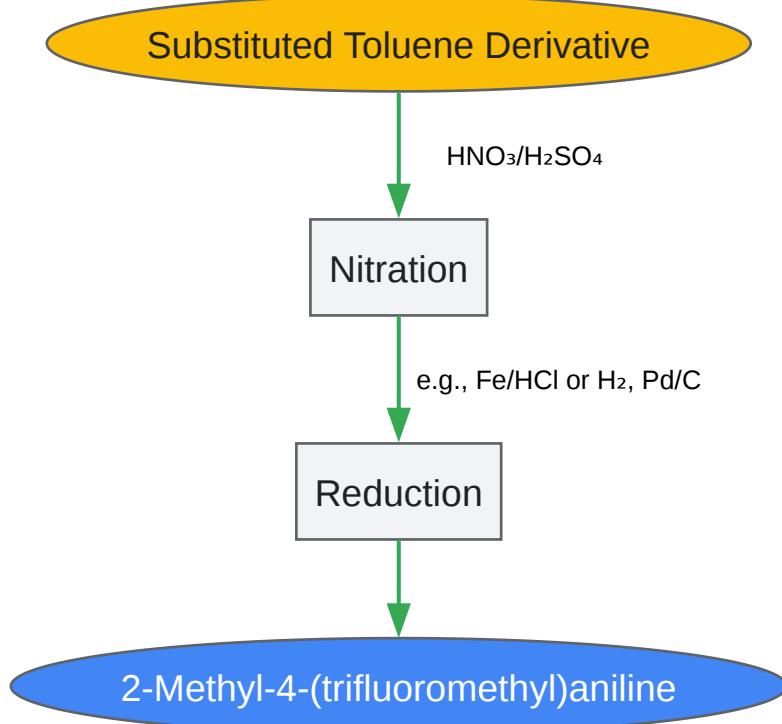
Property	Value	Source(s)
CAS Number	67169-22-6	[1] [3]
Molecular Formula	C ₈ H ₈ F ₃ N	[1] [3]
Molecular Weight	175.15 g/mol	[1] [3]
Appearance	White Low Melting Solid	[4]
Melting Point	20-25 °C	[1]
Boiling Point (Predicted)	202.8 ± 40.0 °C at 760 mmHg	[1] [4]
Density (Predicted)	1.237 ± 0.06 g/cm ³	[1]
pKa (Predicted)	2.62 ± 0.10	[1]

Table 2: Chemical Identifiers of **2-Methyl-4-(trifluoromethyl)aniline**

Identifier	Value	Source(s)
IUPAC Name	2-Methyl-4-(trifluoromethyl)aniline	N/A
InChI	InChI=1S/C8H8F3N/c1-5-4-6(9,10)11)2-3-7(5)12/h2-4H,12H2,1H3	N/A
InChIKey	PAXQXJDYVORMOO-UHFFFAOYSA-N	N/A
SMILES	Cc1cc(ccc1N)C(F)(F)F	N/A

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Methyl-4-(trifluoromethyl)aniline** is not readily available in public databases. However, based on the analysis of its isomers and structurally related compounds, the following spectral characteristics can be anticipated. Researchers are advised to acquire experimental data for full structural confirmation.


- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
- ^{13}C NMR: The carbon NMR spectrum would reveal signals for the eight carbon atoms in the molecule, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms.
- FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching of the aromatic and methyl groups, and strong C-F stretching vibrations (typically in the $1000\text{-}1350\text{ cm}^{-1}$ region).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.15 m/z). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or other characteristic fragments.

Chemical Reactivity and Synthesis

The chemical reactivity of **2-Methyl-4-(trifluoromethyl)aniline** is primarily governed by the nucleophilic character of the amino group and the electronic effects of the methyl and trifluoromethyl substituents on the aromatic ring. The amine group can undergo various reactions typical of primary anilines, such as acylation, alkylation, and diazotization. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the aniline nitrogen.

A general synthetic route to substituted trifluoromethylanilines often involves the reduction of the corresponding nitroaromatic precursor. While a specific detailed protocol for **2-Methyl-4-(trifluoromethyl)aniline** is not widely published, a plausible synthetic pathway can be inferred from the synthesis of its isomers and related compounds.^[5]

General Synthetic Workflow for Substituted Trifluoromethylanilines

[Click to download full resolution via product page](#)

A generalized synthetic workflow for substituted trifluoromethylanilines.

Applications in Drug Development

Trifluoromethylated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.^{[6][7]} The trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule. While specific drugs containing the **2-Methyl-4-(trifluoromethyl)aniline** moiety are not prominently documented, its structural motifs are present in various classes of bioactive compounds. For instance, the analgesic compound Flunixin is synthesized from the isomeric 2-methyl-3-(trifluoromethyl)aniline.^[8] The general importance of the trifluoromethylaniline scaffold is evident in drugs like Sorafenib, a kinase inhibitor used in cancer therapy, which contains a 4-chloro-3-(trifluoromethyl)phenyl moiety.^[9]

The incorporation of the trifluoromethyl group can lead to:

- Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the half-life of the drug.
- Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.
- Altered Electronic Properties: The electron-withdrawing nature of the CF_3 group can modulate the pK_a of nearby functional groups, influencing drug-receptor interactions.

Safety Information

2-Methyl-4-(trifluoromethyl)aniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][10] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or under a fume hood.[10]

Table 3: GHS Hazard Information for **2-Methyl-4-(trifluoromethyl)aniline**

Hazard Class	Hazard Statement
Acute Toxicity, Oral	H301: Toxic if swallowed
Acute Toxicity, Dermal	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	H331: Toxic if inhaled
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)	H335: May cause respiratory irritation

Source:[4][10][11]

Conclusion

2-Methyl-4-(trifluoromethyl)aniline is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and materials. Its unique combination of a methyl and a trifluoromethyl group on an aniline core provides a versatile platform for synthetic

modifications. While a comprehensive set of experimental data is not yet publicly available, this guide consolidates the existing knowledge to aid researchers in their work with this compound. Further experimental investigation into its physical properties, spectral characteristics, and biological activities is warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.nl [fishersci.nl]
- 2. acubiochem.com [acubiochem.com]
- 3. 2-Methyl-4-(trifluoromethyl) aniline | 67169-22-6 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 6. tuodaindus.com [tuodaindus.com]
- 7. jelsciences.com [jelsciences.com]
- 8. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2-Methyl-4-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1355347#physical-and-chemical-characteristics-of-2-methyl-4-trifluoromethyl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com